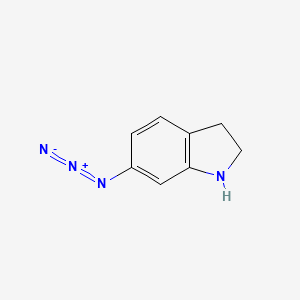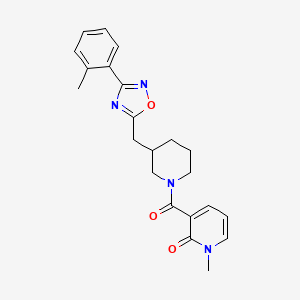
6-Azido-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azido-2,3-dihydro-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The azido group (-N₃) attached to the indoline ring enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Iodine-Mediated Azidation: This method involves the reaction of 2,3-dihydro-1H-indole with iodine and sodium azide in an organic solvent, typically acetonitrile, under mild conditions.
Metal-Catalyzed Azidation: Transition metals such as copper or iron can catalyze the azidation of 2,3-dihydro-1H-indole using sodium azide or trimethylsilyl azide.
Electrochemical Azidation: This method employs an electrochemical cell to generate azide radicals from sodium azide, which then react with 2,3-dihydro-1H-indole.
Photochemical Azidation: Ultraviolet light can be used to initiate the azidation of 2,3-dihydro-1H-indole in the presence of an azide source.
Oxidant and Azide Source Combination: A combination of an oxidant (e.g., tert-butyl hydroperoxide) and an azide source (e.g., sodium azide) can be used to azidate 2,3-dihydro-1H-indole.
Nucleophilic Azidation: This method involves the direct nucleophilic substitution of a suitable leaving group (e.g., halide) on 2,3-dihydro-1H-indole with sodium azide.
Industrial Production Methods: Industrial production of 6-azido-2,3-dihydro-1H-indole typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form iminophosphoranes.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Substitution: Triphenylphosphine in an inert solvent like tetrahydrofuran for the Staudinger reaction.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Iminophosphoranes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Azido-2,3-dihydro-1H-indole is used as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through azide-alkyne cycloaddition (click chemistry) and other transformations .
Biology: In biological research, this compound is employed as a probe for studying protein interactions and labeling biomolecules due to its bioorthogonal reactivity .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science .
Wirkmechanismus
The mechanism of action of 6-azido-2,3-dihydro-1H-indole involves the reactivity of the azido group, which can undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming triazoles, or be reduced to an amine, which can then interact with biological targets . The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azido compound used for azidation reactions.
Azidoindolines: A class of compounds similar to 6-azido-2,3-dihydro-1H-indole, with varying substitution patterns on the indoline ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other azidoindolines . Its sp³-rich framework and bioorthogonal reactivity make it a valuable tool in synthetic and medicinal chemistry .
Eigenschaften
IUPAC Name |
6-azido-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-11-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOXJIOWTZAQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)

![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2667400.png)
![[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile](/img/structure/B2667401.png)


![3-{1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2667405.png)
![(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2667406.png)
![1-(3,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667407.png)
![8-Thiabicyclo[3.2.1]octane-3-thiol](/img/structure/B2667408.png)
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2667409.png)

![N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2667412.png)

